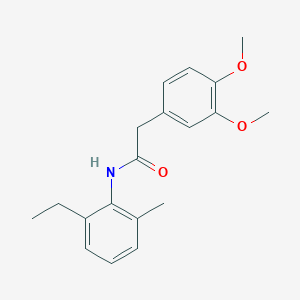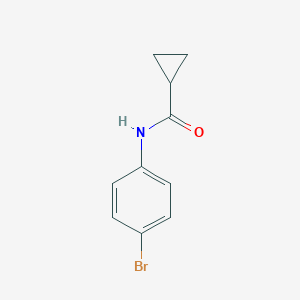
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as DOMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds, such as mescaline and MDMA.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and altered sensory experiences. These effects are similar to those produced by other hallucinogenic compounds and are believed to be due to the activation of the 5-HT2A receptor. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its potential for producing adverse effects in humans, which may limit its use in clinical studies.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for producing the compound, which may lead to more efficient and cost-effective production. Another area of research is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-ethyl-6-methylaniline in the presence of acetic anhydride and sodium acetate. The reaction mixture is then heated under reflux, and the resulting product is purified by recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide for their studies.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. One of the major scientific research applications of 2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its use as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor with high affinity, which is similar to the mechanism of action of other hallucinogenic compounds such as LSD and psilocybin.
properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)19(15)20-18(21)12-14-9-10-16(22-3)17(11-14)23-4/h6-11H,5,12H2,1-4H3,(H,20,21) |
InChI Key |
UZUUBMQUNCQMOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)


![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)





![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

